1-(4-Chlorophenyl)ethanamine

Chiral Resolution Biocatalysis Enantioselective Synthesis

1-(4-Chlorophenyl)ethanamine, also known as 4-chloro-α-methylbenzylamine (CAS 6299-02-1), is a chiral arylalkylamine with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol. This compound exists as a racemic mixture unless otherwise specified and is typically available as a clear, colorless to yellowish liquid with a density of 1.080 g/mL at 25°C and a refractive index of n20/D 1.543.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 6299-02-1
Cat. No. B1294507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)ethanamine
CAS6299-02-1
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)N
InChIInChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
InChIKeyPINPOEWMCLFRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)ethanamine (CAS 6299-02-1) | Technical Specifications & Core Identity for Procurement


1-(4-Chlorophenyl)ethanamine, also known as 4-chloro-α-methylbenzylamine (CAS 6299-02-1), is a chiral arylalkylamine with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol [1]. This compound exists as a racemic mixture unless otherwise specified and is typically available as a clear, colorless to yellowish liquid with a density of 1.080 g/mL at 25°C and a refractive index of n20/D 1.543 . Its defining structural feature is a para-substituted chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties compared to its meta-substituted or unsubstituted analogs. As a primary amine, it serves as a versatile chiral building block in organic synthesis and pharmaceutical development. The compound is also available in optically pure (R)- and (S)-enantiomeric forms [1], .

1-(4-Chlorophenyl)ethanamine: Why In-Class Analogs Cannot Be Directly Substituted


The substitution of 1-(4-chlorophenyl)ethanamine with closely related analogs—such as its meta-chloro isomer, 1-(3-chlorophenyl)ethanamine , or the chain-extended 4-chlorophenethylamine (2-(4-chlorophenyl)ethanamine) —cannot be done without altering key functional outcomes. The para-chloro substitution pattern on the phenyl ring is critical for specific molecular recognition events, particularly in enzymatic resolution processes and receptor binding interactions [1]. Even subtle changes, such as replacing the para-chloro with a para-fluoro group in 1-(4-fluorophenyl)ethanamine, lead to markedly different binding affinities and reaction outcomes [2]. The precise spatial and electronic properties of the para-chloro substituent are essential for the high enantioselectivity observed in lipase-catalyzed kinetic resolutions and for achieving the desired agonist/antagonist profiles at trace amine-associated receptors (TAARs) [3]. Generic substitution thus introduces significant and unpredictable variability, compromising both synthetic efficiency and biological activity in downstream applications.

Quantitative Differentiation of 1-(4-Chlorophenyl)ethanamine: Key Performance Metrics vs. Analogs


Enzymatic Resolution Efficiency: Achieving 99% Enantiomeric Excess for (S)-Enantiomer

In a kinetic resolution using Novozym 435 lipase, 1-(4-chlorophenyl)ethylamine demonstrates a high degree of stereoselectivity. The reaction yields the target (S)-1-(4-chlorophenyl)ethylamine with an enantiomeric excess (ee) of 99% at a conversion rate of 52% [1]. This performance is highly specific to the para-chloro substitution; analogous resolutions of other 1-arylethylamines, such as 1-phenylethylamine (the unsubstituted parent compound), often proceed with lower enantioselectivity or require different enzymes [2]. This established protocol provides a reliable and well-characterized route to optically pure material.

Chiral Resolution Biocatalysis Enantioselective Synthesis

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Differential Potency Across Species

1-(4-Chlorophenyl)ethanamine acts as an agonist at the trace amine-associated receptor 1 (TAAR1) with notable species-dependent potency. In HEK293 cells, the compound exhibits an EC₅₀ of 410 nM for the mouse TAAR1, while its potency is significantly lower at the human TAAR1, with an EC₅₀ of 3,000 nM [1]. This contrasts with other TAAR1 agonists like 4-chlorophenethylamine, which has an EC₅₀ of 2,860 nM at human TAAR1 [2]. The distinct species-specific activity profile makes this compound a valuable tool for probing receptor pharmacology and for developing preclinical models.

GPCR Pharmacology TAAR1 Species Selectivity

Synthesis of a Triazolopyrimidine Herbicide: High Yield and Purity from Optically Pure Starting Material

Optically pure (S)-1-(4-chlorophenyl)ethylamine, obtained via enzymatic resolution, serves as a critical starting material for the synthesis of a novel triazolopyrimidine herbicide. In a two-step process, the use of this chiral amine enables the production of (S)-N-(1-(4-chlorphenyl)ethyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylthio)acetamide with a total yield of 83.5% and a final purity of 95.3% [1]. This exemplifies the compound's utility in constructing complex, biologically active molecules with high stereochemical fidelity, a property not readily replicated by its achiral or differently substituted analogs.

Agrochemical Synthesis Herbicide Development Chiral Intermediate

High-Impact Application Scenarios for 1-(4-Chlorophenyl)ethanamine Based on Verifiable Evidence


Synthesis of Enantiopure Chiral Building Blocks for Pharmaceuticals and Agrochemicals

Leveraging the well-established Novozym 435-catalyzed kinetic resolution, researchers can reliably produce (S)-1-(4-chlorophenyl)ethylamine with 99% ee [1]. This optically pure amine is a proven intermediate for synthesizing complex molecules, such as the triazolopyrimidine herbicide described by Zhang et al. (2018), which was obtained in 83.5% yield and 95.3% purity [1]. The high stereochemical fidelity and documented synthetic route make this compound a preferred chiral synthon for drug discovery and development programs requiring precise stereocontrol.

Pharmacological Tool for Investigating Species-Specific TAAR1 Activation

The compound's differential agonism at mouse (EC₅₀ = 410 nM) and human (EC₅₀ = 3,000 nM) TAAR1 receptors [2] positions it as a valuable research tool for studying trace amine-associated receptor pharmacology. It is particularly suited for validating in vivo findings from rodent models against human receptor pharmacology. This species-specific activity profile, documented in HEK293 cell-based BRET assays [2], allows for precise dissection of TAAR1-mediated pathways and informs the selection of appropriate preclinical models for neurological disorder research.

Precursor for Patent-Backed Agrochemical and Fungicidal Agents

The compound is a key raw material in patented processes for agricultural disease control agents. For instance, Japanese Patent JPH0525100 describes a method for quantitatively recovering racemic 1-(4-chlorophenyl)-ethylamine for use in fungicide production [3]. Furthermore, patent JP2014101301A details the use of N-(2-chloro-4-pyridylmethyl)-1-(4-chlorophenyl)ethylamine as an active ingredient in disease controlling agents for agriculture, highlighting its established role in developing crop protection solutions with reduced phytotoxicity [4].

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